Diheptyl maleate

Description

Diheptyl maleate is a diester derived from maleic acid, with two heptyl chains esterified to the carboxyl groups. It is synthesized via esterification reactions, often catalyzed by non-acid catalysts such as titanium tetraethoxide, achieving yields above 98% under mild conditions . This compound is characterized by infrared (IR) spectroscopy and elemental analysis, confirming its ester functional groups and high purity. This compound is part of a broader class of maleate esters used in industrial applications, including plasticizers, polymer additives, and intermediates in organic synthesis.

Properties

CAS No. |

31983-42-3 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

diheptyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C18H32O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3/b14-13- |

InChI Key |

KUUZQLFCCOGXKQ-YPKPFQOOSA-N |

Isomeric SMILES |

CCCCCCCOC(=O)/C=C\C(=O)OCCCCCCC |

Canonical SMILES |

CCCCCCCOC(=O)C=CC(=O)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl maleate is typically synthesized through the esterification of maleic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of maleic anhydride with heptyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of maleic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of heptyl succinate.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Maleic acid derivatives.

Reduction: Heptyl succinate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Intermediates

Diheptyl maleate serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, particularly in the synthesis of polymers and plasticizers. The structure of this compound allows it to participate in reactions that lead to the formation of more complex molecules.

| Application | Details |

|---|---|

| Polymer Production | Used as a monomer or co-monomer in the synthesis of polyesters and other polymers. |

| Plasticizers | Enhances flexibility and processability of plastics when used as a plasticizer. |

Coatings and Adhesives

The compound is also employed in the formulation of coatings and adhesives. Its properties contribute to improved adhesion, flexibility, and durability of products.

- Pressure-Sensitive Adhesives : Research indicates that diheptyl maleate can influence the performance behavior of water-based pressure-sensitive adhesives through reversible addition-fragmentation chain transfer emulsion polymerization .

| Property | Impact |

|---|---|

| Adhesion Strength | Increases bond strength in adhesive formulations. |

| Flexibility | Provides enhanced flexibility to coatings, reducing brittleness. |

Cosmetic and Personal Care Products

This compound is recognized for its potential use in cosmetic formulations due to its emollient properties. It can function as a skin conditioning agent, enhancing the texture and feel of cosmetic products.

| Product Type | Function |

|---|---|

| Skin Conditioners | Acts as an emollient, impr |

Mechanism of Action

The mechanism by which diheptyl maleate exerts its effects is primarily through its interaction with polymer matrices. It integrates into the polymer structure, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery without eliciting significant immune responses.

Comparison with Similar Compounds

Structural and Physical Properties

Maleate esters vary significantly in physical properties based on alkyl chain length. Below is a comparative analysis:

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Dimethyl maleate | C₆H₈O₄ | 204–205 | -19 | Shortest chain; high volatility |

| Diethyl maleate | C₈H₁₂O₄ | Not reported | Not reported | Moderate chain length |

| Dibutyl maleate | C₁₂H₂₀O₄ | Not reported | Not reported | Intermediate chain; used in coatings |

| Diheptyl maleate | C₁₈H₃₂O₄ | Inferred >250 | Not reported | Long-chain; lower volatility |

| Dioctyl maleate | C₂₀H₃₆O₄ | Not reported | Not reported | Longest chain; high molecular weight |

Key Observations :

- Volatility : Shorter-chain esters (e.g., dimethyl maleate) exhibit higher volatility, as indicated by lower retention indices in gas chromatography (e.g., dimethyl maleate: 1081 vs. diheptyl phthalate: 2500) . This compound, with its longer alkyl chains, likely has reduced volatility, making it suitable for high-temperature applications.

- Crystallinity : While terpene-diallyl maleate (a structural analog) shows defined crystalline structures via XRD (peaks at 21.2° and 9.2–25.0°) , this compound’s crystallinity may differ due to its linear heptyl chains.

Biological Activity

Diheptyl maleate, a diester derived from maleic acid and heptanol, has garnered attention in recent years due to its potential applications as a plasticizer and its biological effects. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

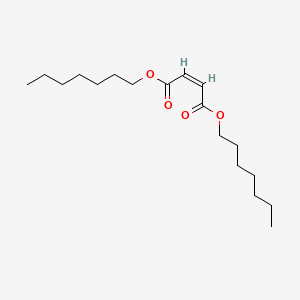

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 256.39 g/mol

It is a colorless liquid at room temperature, exhibiting properties typical of esters, including low volatility and compatibility with various polymers.

Biological Activity Overview

Research has indicated that this compound may possess significant biological activities that warrant further investigation. Key areas of interest include its effects on cell viability, gene expression modulation, and potential toxicological implications.

Gene Expression Modulation

A study conducted using the immortalized TM4 Sertoli cell line revealed that this compound (referred to as DOM in some literature) influenced gene expression related to stress response and cholesterol biosynthesis. Specifically, the compound upregulated genes involved in glutathione stress response pathways and DNA repair mechanisms, indicating a potential protective role against cellular stressors .

Toxicological Assessments

Toxicogenomic screening has been employed to assess the safety profile of this compound compared to other plasticizers. The results indicated that while this compound did not cluster with safer alternatives like dioctyl succinate (DOS), it exhibited distinct patterns of gene expression that suggest potential risks associated with its use .

Case Studies

Several case studies have illustrated the biological effects of this compound in various contexts:

-

Inflammatory Response in Cardiac Recovery:

A study examined the impact of this compound on cardiac function post-myocardial infarction in murine models. The findings suggested that exposure to this compound led to increased infiltration of inflammatory cells and altered cytokine profiles, potentially impairing recovery processes . -

Cell Viability Testing:

In vitro testing demonstrated that this compound significantly reduced cell viability in cultured C18-4 cells. This reduction was attributed to the compound's cytotoxic effects, raising concerns about its safety as a plasticizer in consumer products .

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.